molecular formula C18H24N2O4 B2498302 2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide CAS No. 1798488-45-5

2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide

Cat. No. B2498302
CAS RN: 1798488-45-5
M. Wt: 332.4
InChI Key: VABMURDAUMOZDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multistep reactions that derive from known scaffolds like indibulin and combretastatin, which are recognized for their anti-mitotic activities. For instance, the synthesis of 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide showed cytotoxic activity against breast cancer cell lines, highlighting the synthetic strategy's potential to target specific biological activities (Saeedian Moghadam & Amini, 2018).

Molecular Structure Analysis

The molecular structure of compounds in this category often features a core skeleton conducive to binding with biological targets, influencing their efficacy and selectivity. Crystallography and conformational analysis play crucial roles in understanding these interactions, as seen in studies of similar acetamide derivatives (Bąkowicz & Turowska-Tyrk, 2010).

Chemical Reactions and Properties

Compounds like 2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide undergo various chemical reactions that modify their structure and, consequently, their biological activity. For example, Mn(III)/Cu(II)-mediated oxidative radical cyclization has been employed to generate complex structures, showcasing the versatility of chemical transformations in synthesizing novel compounds (Chikaoka et al., 2003).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are fundamental for understanding the compound's behavior in various environments and potential applications. These properties are typically determined through experimental studies and contribute to the compound's characterization.

Chemical Properties Analysis

The chemical properties, such as reactivity, functional group transformations, and interaction with other molecules, define the compound's utility and potential as a lead molecule in research and development. Derivatives like N-(2-Dimethoxymethyl-3-hydroxy-2-methyl-6-nitro-3,4-dihydro-2H-1-benzopyran-4-yl)acetamide illustrate the diverse chemical behavior of such compounds, providing insights into their mechanisms of action and potential modifications for targeted applications (Yoon, Yoo, & Shin, 1998).

Scientific Research Applications

Synthesis and Chemical Transformation

  • Intermediate Production for Pharmaceuticals : One study discusses the advantageous intermediate product for the production of pharmaceutically effective acetamides, indicating the importance of such compounds in drug synthesis processes (Fort, 2002).
  • Cyclization Processes : Research on Mn(III)/Cu(II)-mediated oxidative radical cyclization processes highlights the synthetic pathways to create complex molecular structures, which could relate to the synthetic routes for compounds like the one (Chikaoka et al., 2003).

Potential Pesticidal Applications

  • Characterization of Potential Pesticides : A study on new derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide explores their characterization, including powder diffraction data, suggesting the exploration of such compounds for pesticidal purposes (Olszewska et al., 2009).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-20-10-4-5-14(20)15(21)8-9-19-18(22)12-13-6-7-16(23-2)17(11-13)24-3/h4-7,10-11,15,21H,8-9,12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABMURDAUMOZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)CC2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide

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